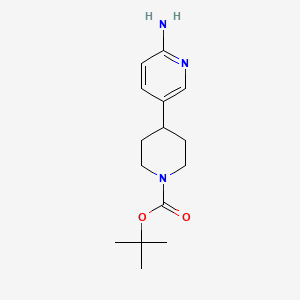

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is an organic compound used primarily as an intermediate in chemical synthesis. It features a piperidine ring substituted with a tert-butyl ester and an aminopyridine moiety, making it a versatile building block in medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 4-(6-nitropyridin-3-yl)piperidine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. This reduction reaction converts the nitro group to an amino group, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for hydrogenation and purification steps is common to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reduction: Palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere.

Substitution: Various nucleophiles under basic conditions.

Coupling Reactions: Palladium catalysts with appropriate ligands and bases.

Major Products Formed

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling Reactions: Biaryl or other coupled products.

Applications De Recherche Scientifique

Pharmaceutical Applications

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of several important pharmaceuticals, particularly those targeting cancer treatment. Notably, it is involved in the production of:

- Palbociclib : An oral inhibitor used for treating estrogen receptor-positive breast cancer. The compound enhances progression-free survival rates when combined with letrozole, making it a vital component in modern oncology .

- Ribociclib : Another targeted cancer therapy that utilizes this compound as an intermediate. Ribociclib is also aimed at treating ER-positive and HER2-negative breast cancer .

Case Study 1: Synthesis Methodology

A study demonstrated the effective synthesis of this compound using a photocatalytic method. The reaction was carried out in anhydrous dichloroethane with controlled conditions yielding a high purity product (95% yield) after purification via column chromatography .

Case Study 2: Clinical Relevance

Research highlighted that palbociclib, synthesized using this compound, significantly improves outcomes for patients with advanced breast cancer. The FDA's accelerated approval for palbociclib underscores its importance in therapeutic regimens for cancer treatment, reflecting a growing market demand projected to exceed billions annually .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Environmental Impact | Complexity |

|---|---|---|---|

| Traditional Synthesis | Low | High | High |

| Photocatalytic Synthesis | 95 | Low | Low |

Mécanisme D'action

The mechanism of action of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, where it may interact with specific molecular targets such as enzymes or receptors. The aminopyridine moiety can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

- Tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Uniqueness

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to similar compounds. The presence of both the piperidine ring and the aminopyridine moiety allows for versatile applications in various fields of research and industry .

Activité Biologique

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (CAS No. 1198408-35-3) is a compound of significant interest in medicinal chemistry due to its biological properties, particularly its role as a selective inhibitor of cell cycle-dependent kinases (CDKs), specifically CDK4 and CDK6. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

- Molecular Formula : C₁₅H₂₃N₃O₂

- Molecular Weight : 277.36 g/mol

- Purity : Typically around 95% in commercial preparations .

This compound has been identified as a potent inhibitor of CDK4 and CDK6, which are critical regulators of the cell cycle. These kinases are often overactive in cancer cells, leading to uncontrolled proliferation. By inhibiting these kinases, the compound effectively induces cell cycle arrest and exhibits anti-tumor activity.

Binding Affinity and Selectivity

Research indicates that the compound binds to the kinase-inactive conformation of CDK6, interacting with key residues in the hinge region and contributing to its selectivity for CDK4/6 over other kinases . The structural features that facilitate this interaction include:

- Amino Group : Enhances binding affinity through hydrogen bonding.

- Piperidine Ring : Provides a stable scaffold for interaction with the target enzyme.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- IC₅₀ Values : Typically in the low nanomolar range for CDK4/6 inhibition.

- Selectivity Index : High selectivity for CDK4/6 compared to other kinases, reducing off-target effects .

In Vivo Studies

Preclinical studies have shown promising results:

- Tumor Models : In xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups.

- Safety Profile : Toxicological assessments indicate manageable side effects, primarily gastrointestinal disturbances at high doses.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer : A study demonstrated that combining this compound with traditional chemotherapy agents enhanced anti-tumor efficacy in triple-negative breast cancer models.

- Lung Cancer : In non-small cell lung cancer (NSCLC) models, it was effective in overcoming resistance mechanisms associated with CDK4/6 inhibitors .

Comparative Analysis with Other Compounds

| Compound Name | Target Kinase | IC₅₀ (nM) | Selectivity for CDK4/6 |

|---|---|---|---|

| This compound | CDK4/6 | <10 | High |

| Palbociclib | CDK4/6 | 15 | Moderate |

| Ribociclib | CDK4/6 | 20 | Moderate |

Propriétés

IUPAC Name |

tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJYTOMOCDGLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678625 | |

| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198408-35-3 | |

| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.